molecular formula C20H16N2O3S B2567486 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922109-31-7

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2567486
CAS RN: 922109-31-7
M. Wt: 364.42
InChI Key: VHRILFKJDURCSO-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The utility of related dibenzoxepin compounds in the efficient regiospecific annulation of a variety of five- and six-membered heterocycles demonstrates the versatility of these frameworks in organic synthesis. The study by Kumar, Ila, and Junjappa (2007) highlights the synthesis of novel dibenzoxepino[4,5]-fused heterocycles, utilizing dibenzoxepin-10-one as a synthon for cyclocondensation with heterobinucleophiles, showcasing the potential for creating complex heterocyclic systems (Kumar, Ila, & Junjappa, 2007).

Pharmacological Applications

The research on dibenzo[b,f][1,4]oxazepines and their influence on the pharmacology at the H1R, H4R, 5-HT2AR, and other GPCRs by Naporra et al. (2016) exemplifies the compound's relevance in pharmacological studies. This work investigates the chlorine substitution pattern on oxazepine and related oxepine derivatives' affinity towards histamine receptors and selected aminergic GPCRs, providing insights into receptor selectivity and specificity. This has implications for designing drugs with targeted receptor activity (Naporra et al., 2016).

Antitumor Activity

A study by Yurttaş, Tay, and Demirayak (2015) on the synthesis and evaluation of antitumor activity of benzothiazole derivatives, including compounds related to the dibenzoxepin structure, underscores the potential anticancer applications. This research indicates that certain derivatives exhibit considerable anticancer activity against various cancer cell lines, highlighting the importance of these compounds in developing new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory and Antiallergic Activities

Compounds structurally related to dibenzoxepins have been synthesized and demonstrated potent anti-inflammatory and antiallergic activities. For instance, Sunder and Maleraju (2013) synthesized derivatives with significant anti-inflammatory activity, contributing to the understanding of the structural requirements for enhanced activity in this domain (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-4-6-18-16(9-12)22-20(24)15-10-13(5-7-17(15)25-18)21-19(23)11-14-3-2-8-26-14/h2-10H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRILFKJDURCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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